4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid physical properties
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the physical and chemical properties of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid. It is intended for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows. This guide moves beyond a simple recitation of data, offering insights into the practical application and interpretation of these properties.
Introduction: A Versatile Heterocyclic Building Block
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid, often abbreviated as Boc-thiomorpholine-2-carboxylic acid, is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a thiomorpholine core, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protected amine. This unique combination makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of novel therapeutic agents and peptidomimetics.[1][2][3]
The thiomorpholine ring, a sulfur analogue of morpholine, can impart distinct physicochemical properties to a parent molecule, potentially influencing its metabolic stability, binding affinity, and overall pharmacological profile.[1] The Boc protecting group is crucial for synthetic strategy, allowing for selective reactions at the carboxylic acid moiety before being cleanly removed under mild acidic conditions.[1] This guide will delineate the core physical properties that a researcher must understand for its effective handling, characterization, and application.
Chemical and Physical Identity
A clear definition of the compound's identity is the foundation for all laboratory work. The key identifiers and core physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 134676-67-8 | [1][4][5] |
| Molecular Formula | C₁₀H₁₇NO₄S | [1][4][5] |
| Molecular Weight | 247.31 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [2][4] |
| Melting Point | 127-134°C | [1] |
| Purity | Commonly available at ≥95% or ≥97% | [2][4][5] |
| Synonyms | N-Boc-thiomorpholine-2-carboxylic acid, 4-(tert-butoxycarbonyl)-2-thiomorpholinecarboxylic acid | [4] |
| InChI Key | VJGKMSGPYQNGGK-UHFFFAOYSA-N | [1][4] |
Molecular Structure Visualization
The spatial arrangement of atoms dictates the compound's reactivity and physical characteristics. The following diagram illustrates the structure of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid.
Caption: Molecular structure of 4-(Boc)-thiomorpholine-2-carboxylic acid.
Spectroscopic Characterization Profile (Theoretical)
While specific spectra depend on the instrument and conditions, a theoretical profile based on the molecular structure provides a powerful tool for identity confirmation.
Infrared (IR) Spectroscopy
The principle of IR spectroscopy is that functional groups absorb infrared radiation at specific frequencies, causing molecular vibrations.[6] For this compound, the spectrum is dominated by the carboxylic acid and carbamate moieties.
Expected Characteristic IR Absorptions:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Very broad, often obscuring C-H stretches. This breadth is due to strong hydrogen-bonded dimers.[6] |
| Alkane C-H | Stretch | 2980 - 2850 | Sharp peaks, may be superimposed on the broad O-H band.[7][8] |
| Carbamate (Boc) C=O | Stretch | ~1760 - 1690 | Strong, sharp absorption. |
| Carboxylic Acid C=O | Stretch | ~1725 - 1700 | Strong, sharp absorption. The presence of two C=O groups may lead to a broadened peak or two distinct peaks in this region.[9] |
| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong intensity.[7] |
| Carboxylic Acid O-H | Bend | 1440 - 1395 & 950 - 910 | Medium intensity.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Protons in different chemical environments will resonate at different frequencies (chemical shifts).
-
-COOH (Carboxylic Acid): A very broad singlet, typically highly deshielded (>10-12 ppm).
-
-C(CH₃)₃ (Boc group): A sharp singlet integrating to 9 protons, typically around 1.4-1.5 ppm.
-
Thiomorpholine Ring Protons: A series of complex multiplets between ~2.5 and 4.5 ppm. The proton at the C2 position (alpha to the carboxylic acid) would be expected to be the most downfield of the ring protons.
-
-
¹³C NMR: Each unique carbon atom will give a distinct signal.
-
-COOH (Carboxyl Carbon): Expected to appear in the 170-180 ppm range.[9]
-
-NCOO- (Carbamate Carbonyl): Expected in the 150-160 ppm range.
-
-C(CH₃)₃ (Quaternary Carbon): Typically around 80 ppm.
-
-C(CH₃)₃ (Methyl Carbons): A single peak around 28 ppm.
-
Thiomorpholine Ring Carbons: Signals expected between 25-60 ppm.
-
Experimental Protocols & Methodological Insights
Trustworthy data is built on robust experimental design. The protocols described here are self-validating systems for confirming the identity and purity of the compound.
Protocol: Melting Point Determination
Objective: To determine the melting range of the solid compound, which serves as a crucial indicator of purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. A solvent-free, crystalline solid is essential for an accurate reading.
-
Loading: Finely crush a small amount of the solid. Pack the powder into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat transfer.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (127°C).[1] Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Causality and Interpretation: A pure crystalline solid typically has a sharp melting range of 1-2°C. The reported range of 127-134°C is somewhat broad, which may reflect the presence of different crystalline forms or minor impurities in commercially available samples.[1] A broad or depressed melting range compared to a reference standard is a strong indicator of impurity.
Protocol: Acquiring an Infrared Spectrum via ATR
Objective: To obtain a vibrational spectrum of the compound to confirm the presence of key functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This step is critical as it subtracts the absorbance from the air (CO₂, H₂O) and the crystal itself from the final sample spectrum.
-
Sample Application: Place a small, representative sample of the solid directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal. Good contact is essential for a strong signal, as the IR beam only penetrates a few microns into the sample.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background spectrum by the instrument's software.
Expertise & Rationale: ATR is chosen for its simplicity and speed, requiring minimal sample preparation compared to traditional KBr pellet methods. It is a self-validating technique because the expected peaks (broad O-H, sharp C=O) are highly characteristic. The absence of these peaks or the appearance of unexpected signals would immediately invalidate the sample's assumed identity.
Safe Handling and Storage
Prudent laboratory practice requires adherence to established safety protocols.
-
Hazard Classifications: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][10] Some suppliers also list H302 (Harmful if swallowed).
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling Precautions: Avoid inhalation of dust and direct contact with skin and eyes.[1]
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C.[1]
Conclusion
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid is a foundational building block for advanced chemical synthesis. A thorough understanding of its physical properties—from its melting point as a purity check to its spectroscopic signatures for identity confirmation—is not merely academic. It is essential for the successful design and execution of synthetic routes, ensuring the integrity and reproducibility of research outcomes in drug discovery and development. The data and protocols presented in this guide provide the necessary framework for its confident and safe application in the laboratory.
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